2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol

RNase L Innate Immunity Functional Selectivity

Uniquely activates RNase L (IC50: 2.30 nM) via a benzyl-aminoethanol side chain, unlike kinase-targeted pyrazolo[3,4-d]pyrimidines. This functional selectivity enables dissection of innate immune pathways without confounding kinase effects. Perfect as a negative control for kinase inhibitor studies. Optimized LogP (1.36) offers a superior starting point for medicinal chemistry. Ensure your research integrity by choosing the only compound validated for this target.

Molecular Formula C15H17N5O
Molecular Weight 283.33 g/mol
CAS No. 869072-26-4
Cat. No. B6418618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol
CAS869072-26-4
Molecular FormulaC15H17N5O
Molecular Weight283.33 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=NC=N2)N(CCO)CC3=CC=CC=C3
InChIInChI=1S/C15H17N5O/c1-19-14-13(9-18-19)15(17-11-16-14)20(7-8-21)10-12-5-3-2-4-6-12/h2-6,9,11,21H,7-8,10H2,1H3
InChIKeyHIRMSIHHULQKSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol (CAS 869072-26-4): A Pyrazolo[3,4-d]pyrimidine Derivative for Targeted RNase L Modulation Research


2-(Benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol (CAS 869072-26-4) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class. It features a characteristic benzyl-substituted aminoethanol side chain at the 4-position, with a molecular weight of 283.33 g/mol and a computed LogP of 1.36. Its primary documented biological activity is as a potent activator of RNase L, an innate immune effector enzyme, providing a unique pharmacological profile distinct from kinase-targeted analogs within the same chemical class. [1]

Selecting 2-(Benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol for Research: Why Substitution by Protein Kinase-Targeted Analogs Leads to Invalid Biological Conclusions


The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with most derivatives designed as ATP-competitive kinase inhibitors. [1] However, 2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol is functionally distinct: its primary validated activity is the activation of the endoribonuclease RNase L at an IC50 of 2.30 nM, rather than kinase inhibition. [2] Substituting this compound with a potent kinase-targeted analog such as a VEGFR-2/TIE-2 inhibitor or an HPK1 inhibitor would completely fail to recapitulate the RNase L-mediated biological phenotype and would invalidate experiments focused on innate immune activation pathways. [3] The unique benzyl-aminoethanol substitution pattern on the pyrimidine core is critical for this functional divergence, making simple generic replacement unjustifiable without confirmatory biochemical profiling.

Quantitative Differentiation Evidence for 2-(Benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol Against Closest Analogs


Potent RNase L Activation: An Innate Immune Phenotype Not Shared by Kinase-Targeted Pyrazolo[3,4-d]pyrimidine Analogs

This compound is a potent activator of RNase L with an IC50 of 2.30 nM, a biological activity not reported for the vast majority of pyrazolo[3,4-d]pyrimidine analogs, which are typically designed as protein kinase inhibitors. For instance, closely related 1H-pyrazolo[3,4-d]pyrimidine derivatives developed as HPK1 inhibitors show an IC50 of 29.0 nM against their designated kinase target, but lack any documented RNase L activation. [1] In contrast, 2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol demonstrates exclusive functional activity in the RNase L pathway. [2]

RNase L Innate Immunity Functional Selectivity

Physicochemical Differentiation: Neutral Hydrogen Bond Donor/Acceptor Profile and Lower Lipophilicity Compared to Kinase-Targeted 4-Ketone Analogs

The target compound possesses a LogP of 1.36, which is markedly lower than predicted for corresponding 4-oxo (ketone) pyrazolo[3,4-d]pyrimidine analogs that are commonly pursued as PDE9 or kinase inhibitors. For example, the 4-ketone analog WYQ-35 (US9617269) features a cyclopentyl and pyridylmethyl substitution, resulting in a higher lipophilicity (LogP >2.5 estimated). [1] Furthermore, the aminoethanol side-chain provides 1 hydrogen bond donor and 6 acceptors, compared to 2 donors for ketone analogs, potentially altering solubility and permeability profiles.

Lipophilicity Hydrogen Bonding Drug-likeness

Optimal Experimental Applications of 2-(Benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol Based on Differentiating Evidence


Functional Probe for the 2-5A/RNase L Pathway in Innate Immunity Research

This compound is uniquely suited as a small-molecule activator of RNase L to dissect the role of the 2-5A/RNase L system in innate immune responses, viral infection, and cancer. Its exceptional potency (IC50 = 2.30 nM in mouse L cell extracts) enables studies requiring robust enzyme activation at low nanomolar concentrations, which is unachievable with kinase inhibitors of the same scaffold. [1] Researchers in immunology and virology can use it to interrogate the downstream effects of RNase L on RNA degradation, apoptosis, and interferon signaling without the confounding effects of kinase inhibition.

Chemical Biology Tool for Differentiating RNase L-Dependent from Kinase-Dependent Phenotypes

Given that most pyrazolo[3,4-d]pyrimidines inhibit kinases such as HPK1, VEGFR-2, or TIE-2, this compound serves as a critical negative control in pharmacological studies to distinguish between RNase L-mediated and kinase-mediated biological effects. Its functional selectivity allows researchers to deconvolute complex signaling networks and validate target engagement in cell-based assays. [2]

Fragment-Based or Structure-Based Drug Design Targeting RNase L with Favorable Physicochemical Properties

With a LogP of 1.36 and a neutral hydrogen bond profile, this compound provides a superior starting point for medicinal chemistry optimization over highly lipophilic 4-ketone analogs. Computational chemists and structural biologists can utilize its favorable solubility and molecular properties to design next-generation RNase L modulators with improved pharmacokinetic profiles, potentially for CNS or inflammatory disease applications.

Quote Request

Request a Quote for 2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.